![molecular formula C23H32ClN5O3S B3006455 N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide CAS No. 1189486-23-4](/img/structure/B3006455.png)
N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide
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Overview
Scientific Research Applications
Biocidal Properties in Aircraft Fuel Systems
The compound has been investigated as a potential biocide in aircraft fuel systems. These systems pose unique challenges due to their properties, and microbial problems can impact safety and maintenance costs. The study assessed the effectiveness of the compound against microbial isolates and found that it had good activity. Additionally, it acted as a cathodic inhibitor, providing short-term and long-term corrosion inhibition effects on aluminum alloy surfaces . The formation of an oxide film on the aluminum alloy surface likely contributes to the reduction in corrosion rate .
Anti-Tubercular Activity
While the compound’s name is quite a mouthful, it has also been explored for its anti-tubercular properties. Researchers designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. These derivatives showed promise as potential anti-tubercular agents .
properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-16-4-8-19(9-5-16)25-22(30)20-15-27(3)26-23(20)33(31,32)29-12-10-28(11-13-29)21-14-18(24)7-6-17(21)2/h6-7,14-16,19H,4-5,8-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCBVPDUSYMMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide |
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